molecular formula C11H13BrO3 B13801429 5-(2-Bromo-1-methoxypropyl)-2H-1,3-benzodioxole CAS No. 5457-88-5

5-(2-Bromo-1-methoxypropyl)-2H-1,3-benzodioxole

Cat. No.: B13801429
CAS No.: 5457-88-5
M. Wt: 273.12 g/mol
InChI Key: JQJJDOUHCWKQHF-UHFFFAOYSA-N
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Description

5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzo[1,3]dioxole, which is a heterocyclic compound containing a methylenedioxy functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole typically involves the reaction of benzo[1,3]dioxole with a brominated methoxypropyl reagent. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzo[1,3]dioxole derivatives, which can have various functional groups attached to the benzene ring or the methoxypropyl chain .

Mechanism of Action

The mechanism of action of 5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole is unique due to the presence of both the bromine atom and the methoxypropyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

5457-88-5

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

5-(2-bromo-1-methoxypropyl)-1,3-benzodioxole

InChI

InChI=1S/C11H13BrO3/c1-7(12)11(13-2)8-3-4-9-10(5-8)15-6-14-9/h3-5,7,11H,6H2,1-2H3

InChI Key

JQJJDOUHCWKQHF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCO2)OC)Br

Origin of Product

United States

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